Comparative Cytotoxicity in KB Cells
In a foundational 1965 study, cissampareine demonstrated significant and reproducible inhibitory activity against human nasopharyngeal carcinoma (KB) cells in culture [1]. While the original publication did not report a numeric IC50 value, a subsequent comprehensive screening of 24 bisbenzylisoquinoline alkaloids revealed a striking contrast: the majority of compounds in this class showed negligible cytotoxicity in the same KB assay. The most potent comparator identified was berbamine, which exhibited an IC50 of 17.8 μM [2]. This context establishes that cissampareine's activity, deemed 'significant' in the primary literature, is not a general feature of BBIQ alkaloids, many of which are effectively inactive in this model [2].
| Evidence Dimension | Cytotoxicity (Human KB Carcinoma Cells) |
|---|---|
| Target Compound Data | Significant and reproducible inhibitory activity (qualitative assessment) |
| Comparator Or Baseline | Berbamine (IC50 = 17.8 μM); 23 other BBIQ alkaloids (inactive or weakly active) |
| Quantified Difference | Cissampareine exhibits qualitatively significant cytotoxicity, whereas the majority of its class are inactive in this specific cell line. |
| Conditions | Human carcinoma of the nasopharynx (KB) carried in cell culture. |
Why This Matters
This differentiation is critical for researchers specifically targeting nasopharyngeal carcinoma models, as cissampareine represents one of the few BBIQ alkaloids with reported activity in this assay.
- [1] Kupchan, S. M., Patel, A. C., & Fujita, E. (1965). Tumor inhibitors VI. Cissampareine, new cytotoxic alkaloid from Cissampelos pareira. Cytotoxicity of bisbenzylisoquinoline alkaloids. *Journal of Pharmaceutical Sciences*, 54(4), 580-583. View Source
- [2] Marshall, S. J., et al. (1994). In vitro antiplasmodial, antiamoebic, and cytotoxic activities of a series of bisbenzylisoquinoline alkaloids. *Antimicrobial Agents and Chemotherapy*, 38(1), 96-103. View Source
